
1-Cyclohexylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylaziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclohexyl group attached to the aziridine ring and a nitrile group at the second position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with chloroacetonitrile in the presence of a base can lead to the formation of this compound. The reaction typically requires controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution Reactions: The compound can participate in substitution reactions where the nitrile or cyclohexyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield substituted amines, while reduction of the nitrile group results in primary amines .
Aplicaciones Científicas De Investigación
1-Cyclohexylaziridine-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyclohexylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The nitrile group can also participate in various reactions, contributing to the compound’s versatility in synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring but have different substituents, leading to varied reactivity and applications.
Cyclohexylamine derivatives: Compounds with the cyclohexyl group attached to different functional groups, offering different chemical properties and uses.
Uniqueness: 1-Cyclohexylaziridine-2-carbonitrile is unique due to the combination of the cyclohexyl group and the nitrile-substituted aziridine ring. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
75984-73-5 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-cyclohexylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9-7-11(9)8-4-2-1-3-5-8/h8-9H,1-5,7H2 |
Clave InChI |
GXPVLQNYYOTWPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)



![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
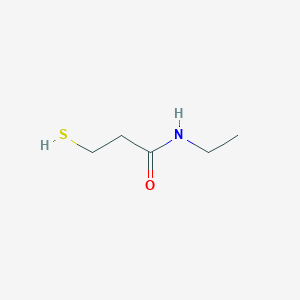
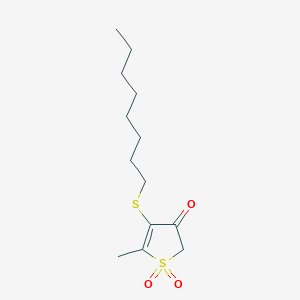

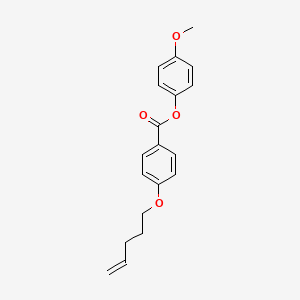
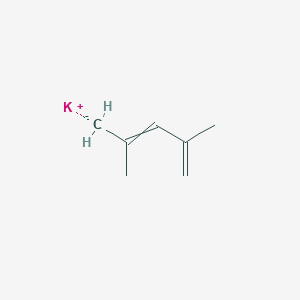
![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
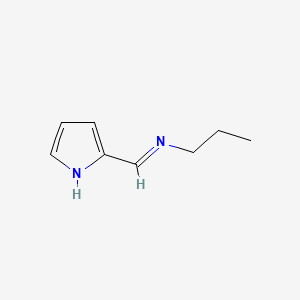
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
